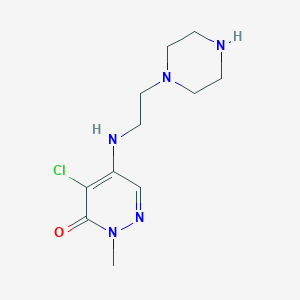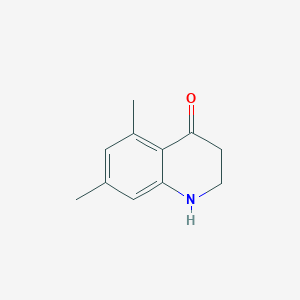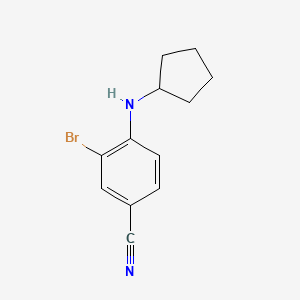![molecular formula C29H24O2 B13323656 (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,11Z)-15,24-dimethoxyhexacyclo[178002,1103,8013,17022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene is a complex polycyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene likely involves multiple steps, including the formation of the hexacyclic core and the introduction of methoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization of suitable precursors.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene may undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution of methoxy groups with other functional groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield hydroxyl or carbonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene may be used as a building block for the synthesis of more complex molecules or as a model compound for studying polycyclic structures.
Biology
In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, including drug development and delivery.
Industry
In industry, this compound may find applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene depends on its specific interactions with molecular targets. These may include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Hexacyclic Compounds: Other hexacyclic compounds with different substituents.
Methoxy-Substituted Compounds: Compounds with methoxy groups on different ring systems.
Uniqueness
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene is unique due to its specific arrangement of rings and methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H24O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene |
InChI |
InChI=1S/C29H24O2/c1-30-24-11-12-27-19(15-24)8-10-21-14-23-17-25(31-2)16-22(23)13-20-9-7-18-5-3-4-6-26(18)28(20)29(21)27/h3-13,16H,14-15,17H2,1-2H3/b20-13-,29-28- |
InChI Key |
YYZZSKUDOWBNMK-UCCSVVJOSA-N |
Isomeric SMILES |
COC1=CC=C\2C(=CC=C3/C2=C/4\C(=C/C5=C(C3)CC(=C5)OC)\C=CC6=CC=CC=C64)C1 |
Canonical SMILES |
COC1=CC=C2C(=CC=C3C2=C4C(=CC5=C(C3)CC(=C5)OC)C=CC6=CC=CC=C64)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)


![tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate](/img/structure/B13323595.png)

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13323599.png)
![5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)

![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)

![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)

![1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13323629.png)
